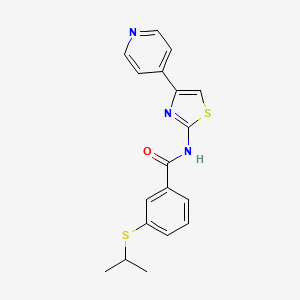

3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Descripción

3-(Isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a thiazole core substituted with a pyridin-4-yl group at the 4-position and a benzamide moiety at the 2-position. The isopropylthio (-S-iPr) substituent at the 3-position of the benzamide ring distinguishes it from structurally related compounds.

Propiedades

IUPAC Name |

3-propan-2-ylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12(2)24-15-5-3-4-14(10-15)17(22)21-18-20-16(11-23-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWRXKDNCMIMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Pyridine Substitution: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine-4-boronic acid in a Suzuki coupling reaction.

Benzamide Formation: The benzamide core is formed by reacting the thiazole derivative with isocyanates or by direct amidation of the corresponding carboxylic acid.

Isopropylthio Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

Substitution: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole and pyridine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide exhibit significant anticancer properties. The mechanism of action may involve:

- Induction of Apoptosis : Similar thiazole derivatives have been shown to activate procaspase-3, leading to apoptosis in cancer cells .

Table 1: Comparison of Anticancer Activities of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.2 | Procaspase-3 activation |

| Compound B | 6.6 | Procaspase-3 activation |

| This compound | TBD | TBD |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features enhance its interaction with bacterial targets, indicating potential for development as an antimicrobial agent .

Materials Science Applications

Beyond biological applications, this compound can also be explored in materials science due to its unique chemical properties. Its ability to form complexes with metal ions could lead to innovative applications in the development of new materials or catalysts.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, providing insights into the efficacy of this compound:

- Anticancer Evaluation : A study evaluated a series of thiazole derivatives against various cancer cell lines, revealing promising results for compounds structurally related to this compound .

- Antimicrobial Testing : Investigations into the antibacterial properties highlighted the effectiveness of thiazole derivatives against various bacterial strains .

Mecanismo De Acción

The mechanism of action of 3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins involved in signal transduction.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Thiazole Core

- Pyridine Substitution Position: The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl analogs (e.g., compounds 4d–4i in ). describes 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, where pyridin-2-yl substitution likely alters steric interactions in enzyme active sites compared to pyridin-4-yl .

Thiazole Modifications :

Benzamide Substituent Variations

- Isopropylthio vs. Sulfonyl Groups: The isopropylthio group (-S-iPr) in the target compound differs from sulfonyl (-SO2-) analogs (e.g., 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide in ).

Amide Linker Modifications :

Comparative Data Table

Key Research Findings and Implications

- The pyridine substitution position and electron density of benzamide substituents are critical for target selectivity.

- Thioether groups (e.g., isopropylthio) may improve pharmacokinetic properties (e.g., half-life) compared to sulfonamides but require optimization for enzymatic potency .

- Further studies on This compound should focus on in vitro enzyme inhibition assays (e.g., tyrosinase, KDM4A) and antimicrobial profiling to validate hypotheses derived from structural analogs.

Actividad Biológica

3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural configuration with a benzamide core, an isopropylthio group, and a pyridinyl-thiazolyl moiety, which collectively contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , corresponding to a molecular weight of 355.5 g/mol. Its structure can be represented as follows:

This configuration suggests significant interactions with biomolecules due to the presence of multiple functional groups.

The compound primarily exerts its biological effects through interactions with specific protein targets involved in cell proliferation and signaling pathways. It is hypothesized that the compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Anticancer Potential

Research indicates that this compound has promising anticancer properties. It has been studied for its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, thiazole derivatives are known for their role as inhibitors of cyclin-dependent kinases (CDK), which are crucial in regulating the cell cycle .

Research Findings and Case Studies

Recent studies have highlighted the compound's effectiveness in various biological assays:

- Inhibition of Cell Proliferation : A study demonstrated that thiazole derivatives, including this compound, significantly inhibited the growth of cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Selectivity and Potency : Research into structure-activity relationships (SAR) has shown that modifications to the isopropylthio group can enhance selectivity and potency against specific cancer targets.

- Protein Kinase Inhibition : The compound has been identified as an inhibitor of CDK4 and CDK6, which play critical roles in cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(pyridin-4-yl)thiazol-2-amine | Lacks isopropylthio group | Moderate anticancer activity |

| N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | No thioether substitution | Limited selectivity |

| 3-(methylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | Methyl instead of isopropyl group | Reduced potency compared to isopropyl derivative |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

- Analysis :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50.

- Error Propagation : Bootstrap resampling (n=1000 iterations) quantifies confidence intervals for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.